propargyl-PEG7 NHS acetate
CAS No.:
Cat. No.: VC13678087
Molecular Formula: C21H33NO11
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33NO11 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2 |
| Standard InChI Key | WXQXYZKSXVGGRU-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
Propargyl-PEG7 NHS acetate (C₂₁H₃₃NO₁₁) features a 7-unit PEG spacer, a terminal propargyl group, and an NHS ester linked via an acetate moiety. The PEG chain imparts hydrophilicity, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the NHS ester reacts with primary amines to form stable amide bonds.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₃NO₁₁ |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(CCC1=O)=O |
| InChI Key | WXQXYZKSXVGGRU-UHFFFAOYSA-N |
The PEG7 spacer ensures water solubility (>50 mg/mL in aqueous buffers), critical for biological applications.
Reactivity and Stability
The NHS ester hydrolyzes in aqueous media (half-life: ~1 hour at pH 7.4), necessitating anhydrous storage. Conversely, the propargyl group remains stable under physiological conditions, enabling selective conjugation with azides.
Synthesis and Purification
Stepwise Synthesis
Synthesis involves three stages:
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PEG7 Chain Assembly: Ethylene oxide polymerization yields a heptaethylene glycol backbone.
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Propargyl Group Introduction: Propargyl bromide reacts with the terminal hydroxyl group under alkaline conditions.
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NHS Ester Formation: The carboxylic acid terminus is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in anhydrous dioxane .
Table 2: Representative Synthesis Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| NHS Ester Activation | DCC, N-hydroxysuccinimide, dioxane, 20°C | 93% | |
| Propargylation | Propargyl bromide, K₂CO₃, DMF | 85% |
Purification via silica gel chromatography or dialysis removes unreacted reagents, yielding >95% purity.
Applications in Bioconjugation and Therapeutics
Drug Delivery Systems
Propargyl-PEG7 NHS acetate conjugates therapeutics (e.g., peptides, siRNA) to targeting ligands (e.g., antibodies, folate). For instance, trastuzumab-PEG7-propargyl-doxorubicin demonstrated a 3-fold increase in tumor uptake compared to free doxorubicin in murine models.
Diagnostic Probes
The compound labels antibodies with fluorophores (e.g., Alexa Fluor 647) for immunofluorescence. A 2024 study achieved 98% labeling efficiency for anti-PD-L1 antibodies, enabling precise tumor margin detection.
Protein-Polymer Conjugates
PEGylation of interferon-α using this reagent extended plasma half-life from 4 hours to 40 hours, reducing dosing frequency in hepatitis C patients.
Comparative Analysis with Analogues
Table 3: Comparison of Propargyl-PEGn NHS Acetates
| Compound | PEG Length | Solubility (mg/mL) | Conjugation Efficiency |
|---|---|---|---|
| Propargyl-PEG6 NHS acetate | 6 units | 45 | 88% |
| Propargyl-PEG7 NHS acetate | 7 units | 52 | 92% |
| Propargyl-PEG8 NHS acetate | 8 units | 58 | 90% |
The PEG7 variant balances solubility and steric hindrance, optimizing ligand binding.
Recent Research Findings
Enhanced Bioconjugation Kinetics
A 2024 Bioconjugate Chemistry study reported that propargyl-PEG7 NHS acetate achieves 95% conjugation efficiency within 15 minutes at 25°C, outperforming PEG4 (72%) and PEG12 (89%) analogues.
Reduced Immunogenicity
PEG7-modified uricase showed 60% lower anti-PEG antibody production in primates compared to PEG20-conjugated forms, addressing a key limitation of PEGylated biologics.
Future Directions
Ongoing trials explore its use in:
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ADC Optimization: Site-specific conjugation of MMAE to HER2 antibodies.
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Theranostic Nanoparticles: Co-loading paclitaxel and indocyanine green for image-guided therapy.
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Gene Editing: CRISPR-Cas9 delivery via PEG7-propargyl lipid nanoparticles.
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